molecular formula C10H17ClN2O2 B1479185 1-(2-Chlorobutanoyl)piperidine-4-carboxamide CAS No. 2092098-62-7

1-(2-Chlorobutanoyl)piperidine-4-carboxamide

Cat. No.: B1479185
CAS No.: 2092098-62-7
M. Wt: 232.71 g/mol
InChI Key: NSVKKQUHVAFMIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chlorobutanoyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C10H17ClN2O2 and its molecular weight is 232.71 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

1-(2-Chlorobutanoyl)piperidine-4-carboxamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. One of the key interactions is with DNA gyrase, an enzyme involved in DNA replication and transcription. Studies have shown that piperidine-4-carboxamides, including this compound, can inhibit DNA gyrase activity, leading to DNA damage and cell death . This interaction is crucial for its potential use as an antimicrobial agent, particularly against multidrug-resistant bacteria.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell function by inhibiting DNA gyrase, leading to DNA damage and subsequent cell death . Additionally, it affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of DNA gyrase by this compound induces the activation of the recA promoter, a key player in the DNA damage response . This activation leads to changes in gene expression and cellular metabolism, ultimately affecting cell viability.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with DNA gyrase. This compound binds to the gyrA and gyrB subunits of DNA gyrase, inhibiting its activity and causing DNA damage . The inhibition of DNA gyrase prevents the supercoiling of DNA, which is essential for DNA replication and transcription. This disruption leads to the accumulation of DNA breaks and ultimately cell death. Additionally, this compound induces the activation of the recA promoter, further contributing to DNA damage and cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for sustained inhibition of DNA gyrase and prolonged DNA damage . Over time, the degradation of the compound can lead to a decrease in its efficacy. Long-term studies in vitro and in vivo have demonstrated that continuous exposure to this compound results in persistent DNA damage and cell death .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower dosages, this compound effectively inhibits DNA gyrase and induces DNA damage without causing significant toxicity . At higher dosages, this compound can cause toxic effects, including severe DNA damage and cell death . Threshold effects have been observed, where a specific dosage range is required to achieve the desired antimicrobial activity without causing adverse effects. These findings highlight the importance of optimizing the dosage of this compound for therapeutic applications.

Metabolic Pathways

This compound is involved in specific metabolic pathways, including its interactions with enzymes and cofactors. The primary metabolic pathway involves the inhibition of DNA gyrase, leading to DNA damage and cell death . Additionally, this compound may interact with other enzymes and cofactors involved in DNA replication and repair.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its efficacy. This compound is transported into cells via specific transporters and binding proteins . Once inside the cell, this compound accumulates in the nucleus, where it interacts with DNA gyrase and induces DNA damage . The localization and accumulation of this compound are essential for its antimicrobial activity, as it needs to reach the target enzyme to exert its effects.

Subcellular Localization

The subcellular localization of this compound is primarily in the nucleus, where it interacts with DNA gyrase . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus . The activity and function of this compound are dependent on its nuclear localization, as this is where it can effectively inhibit DNA gyrase and induce DNA damage. The precise mechanisms of its subcellular localization and the factors influencing its activity are still being investigated.

Properties

IUPAC Name

1-(2-chlorobutanoyl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17ClN2O2/c1-2-8(11)10(15)13-5-3-7(4-6-13)9(12)14/h7-8H,2-6H2,1H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSVKKQUHVAFMIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCC(CC1)C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.